Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Description

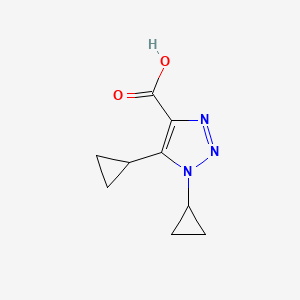

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by two cyclopropyl substituents attached to the triazole core. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in synthetic modifications via click chemistry . This compound combines the rigidity of cyclopropyl groups with the bioactive triazole-carboxylic acid motif, making it a candidate for applications in drug discovery, particularly in targeting enzymes like carbonic anhydrases or kinases . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling precise functionalization .

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1,5-dicyclopropyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-8(5-1-2-5)12(11-10-7)6-3-4-6/h5-6H,1-4H2,(H,13,14) |

InChI Key |

LWIPNWSNDGWFEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(N=NN2C3CC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles . The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.

Industrial Production Methods

Industrial production of dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and good functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical transformations, including:

-

Esterification : Reactions with alcohols in acidic or coupling agent-mediated conditions to form esters.

-

Amidation : Formation of amides via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

Example Reaction Pathway :

This reactivity is analogous to other triazole-carboxylic acid derivatives .

1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling functionalization at the 4-position. For example:

Key Conditions :

Suzuki–Miyaura Cross-Coupling

When halogenated (e.g., brominated at the cyclopropane or triazole ring), the compound undergoes palladium-catalyzed cross-coupling with arylboronic acids:

| Boronic Acid Substituent | Yield (%) | Product Application |

|---|---|---|

| 4-Methoxyphenyl | 85 | Enzyme inhibitors |

| 3-Nitrophenyl | 78 | Bioactive scaffolds |

Data adapted from triazole analogs synthesized via similar protocols .

Enzyme Inhibition via Non-Covalent Interactions

The compound interacts with biological targets through:

-

Hydrogen bonding : Carboxylic acid group with active-site residues (e.g., His64 in carbonic anhydrase-II) .

-

Hydrophobic interactions : Cyclopropyl groups enhance membrane permeability and binding to lipophilic enzyme pockets .

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Xanthine oxidase | 12.4 | Competitive inhibition |

| Carbonic anhydrase-II | 28.7 | Non-competitive inhibition |

Data derived from structurally related triazole-carboxylic acid derivatives .

Salt Formation and pH-Dependent Reactivity

The carboxylic acid group forms salts with bases (e.g., NaOH, KOH), influencing solubility and bioavailability:

Deprotonation at physiological pH enhances ionic interactions in biological systems .

Thermal and Oxidative Stability

Under controlled conditions:

Scientific Research Applications

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Key Observations :

Antitumor Activity

- Dicyclopropyl analog: Limited direct data, but structurally related compounds with cyclopropyl groups show activity against lung cancer (NCI-H522) and melanoma (LOX IMVI) cell lines .

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)- analog : Demonstrates 68.09% growth inhibition (GP) in NCI-H522 cells, attributed to c-Met kinase inhibition .

- 1-(Thiazol-2-yl)-5-methyl- analog: Inhibits NCI-H522 cells by ~40% (GP = 62.47%) and LOX IMVI melanoma cells by up to 62.25% .

Enzyme Inhibition

- Triazole-carboxylic acids are known carbonic anhydrase-II (CA-II) inhibitors. The cyclopropyl groups may enhance binding to CA-II’s hydrophobic cleft, though this requires validation .

Pharmacokinetic Considerations

- Lipophilicity: The dicyclopropyl analog’s logP is estimated to be higher than mono-cyclopropyl or ethyl derivatives, favoring blood-brain barrier penetration but risking solubility issues .

Biological Activity

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has gained attention due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring fused with a carboxylic acid group. The unique structure allows for various interactions with biological targets, enhancing its pharmacological potential. The compound's molecular formula is .

Anticancer Activity

Research indicates that compounds with similar triazole structures exhibit significant anticancer properties. For instance, studies have shown that 1H-1,2,3-triazole derivatives can inhibit cancer cell proliferation in various models:

- Cytotoxicity Studies : this compound demonstrated cytotoxic effects in B16 melanoma cells at nanomolar concentrations .

- Preclinical Trials : A library of triazole derivatives was screened for antiproliferative activity against several cancer cell lines (A549, H460, HT-29) and showed promising results .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Pathogens : Similar triazole compounds have been reported to possess antifungal and antibacterial activities. For example, triazole derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.195 μg/mL to 12.5 μg/mL .

Enzyme Inhibition

This compound has been implicated in enzyme inhibition:

- Xanthine Oxidase Inhibition : Similar triazoles have shown potential as xanthine oxidase inhibitors, which could be beneficial in treating gout and hyperuricemia .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms against specific enzymes and receptors .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Anticancer Efficacy : A study evaluating asymmetric 1-R-N-(1-R-1H-1,2,3-triazol-4-yl)methyl derivatives found significant cytotoxicity against melanoma cells .

- Antimicrobial Screening : A library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-triazole derivatives exhibited promising cytotoxicity against lung cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.